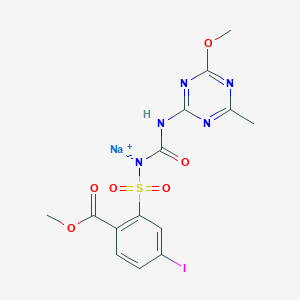

Sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide

Descripción

Propiedades

Número CAS |

144550-36-7 |

|---|---|

Fórmula molecular |

C14H13IN5NaO6S |

Peso molecular |

529.24 g/mol |

Nombre IUPAC |

sodium (5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide |

InChI |

InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 |

Clave InChI |

JUJFQMPKBJPSFZ-UHFFFAOYSA-M |

SMILES isomérico |

CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+] |

SMILES canónico |

CC1=NC(=NC(=N1)OC)[N-]C(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |

Otros números CAS |

144550-36-7 |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Molecular Mechanisms of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

The principal molecular target of Iodosulfuron-methyl-sodium is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). apvma.gov.auherts.ac.ukucanr.edu ALS is a critical enzyme in the metabolic pathways of plants, fungi, algae, and bacteria, but it is not present in animals, which contributes to the herbicide's low mammalian toxicity. aminer.cnresearchgate.net

Iodosulfuron-methyl-sodium acts as a potent inhibitor of the ALS enzyme. chemicalwarehouse.comepa.govpreprints.org By binding to the enzyme, it blocks its normal function. This inhibition is highly specific and occurs at very low concentrations of the herbicide. The enzyme is responsible for catalyzing the initial step in the synthesis of branched-chain amino acids. nih.govresearchgate.net The inhibition of this enzyme is the direct mechanism that triggers the subsequent herbicidal effects. As a member of the Group B herbicides, its mode of action is well-defined, though repeated use can lead to the development of resistant weed biotypes with altered ALS enzymes. apvma.gov.auepa.gov

| Enzyme Target | Herbicide Group | Chemical Class |

| Acetolactate Synthase (ALS) | Group 2 (WSSA) / Group B (HRAC) | Sulfonylurea |

Disruption of Branched-Chain Amino Acid Biosynthesis

When Iodosulfuron-methyl-sodium is absorbed by a susceptible plant, it is translocated to the growing points, such as the meristems of shoots and roots. ucanr.educhemicalwarehouse.com In these regions of active cell division, the demand for amino acids is high. The herbicide's blockage of ALS starves the plant of the necessary BCAAs. medchemexpress.com This cessation of amino acid production is the pivotal event that leads to the termination of growth in the weed. chemicalwarehouse.comepa.gov

| Affected Biosynthetic Pathway | Key Enzyme | Essential Products Inhibited |

| Branched-Chain Amino Acid Synthesis | Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine |

Cellular and Physiological Responses in Susceptible Plant Species

Following the inhibition of ALS and the disruption of BCAA synthesis, a cascade of cellular and physiological responses occurs in susceptible plants, culminating in their death.

The immediate effect is the cessation of growth, which can happen within hours of the herbicide application. epa.gov This is followed by the appearance of visible symptoms over a period of days to weeks. Common physiological responses include:

Chlorosis: The leaves begin to yellow as chlorophyll production is affected. ucanr.eduepa.gov

Necrosis: The yellowed plant tissues eventually die and turn brown. ucanr.eduepa.gov

The entire process, from application to complete plant death, typically takes between one and four weeks. epa.gov Because ALS proteins are located within plastids and chloroplasts, some sulfonylurea herbicides can also indirectly damage the photosynthetic apparatus. preprints.org This can lead to a reduction in the rate of photosynthesis and a decrease in chlorophyll content, further contributing to the plant's decline. preprints.orgnih.gov

| Time After Application | Observed Plant Response |

| Within hours | Cessation of plant growth. epa.gov |

| Several days | Onset of chlorosis (yellowing) at growing points. ucanr.eduepa.gov |

| 1-4 weeks | Progression to necrosis (tissue death) and complete plant mortality. epa.gov |

Herbicide Selectivity and Crop Tolerance

Differential Responses in Cereal Crop Species and Cultivars

The selectivity of Iodosulfuron-methyl-sodium varies significantly among different cereal species and even between cultivars of the same species. Research indicates that barley generally exhibits greater sensitivity to this herbicide compared to wheat, rye, and triticale. pan.pl In a comparative study where these cereals were treated at the 3–5 leaf stage, barley was the only species to show persistent phytotoxicity symptoms, such as leaf chlorosis, 40 days after application. pan.pl This suggests a lower capacity for metabolic detoxification in barley relative to other small grains. pan.pl

Similarly, tolerance levels can differ substantially within a single species, as demonstrated in studies on oat cultivars. For instance, experiments have shown inconsistent responses among oat cultivars to Iodosulfuron-methyl-sodium application across different years. In one study, the grain yield of oat cultivars URS Guará and URS Guria was unaffected by the herbicide, while in a subsequent year, the same cultivars experienced yield reductions. awsjournal.orgresearchgate.net Conversely, the genotype UFRGS 14 showed no negative impact on grain yield in one of the study years, highlighting the genetic basis for these differential responses. awsjournal.orgresearchgate.net Further research on wheat cultivars BRS Campeiro and BRS Gralha azul showed good tolerance to associations of iodosulfuron-methyl and fenoxaprop-p-ethyl. awsjournal.org However, the barley cultivar BRS Brau demonstrated sensitivity to the same herbicide mixtures, reinforcing the observation of lower tolerance in barley. awsjournal.org

Table 1: Comparative Selectivity of Iodosulfuron-methyl-sodium in Cereal Crops Data compiled from multiple research findings.

| Cereal Species | Cultivar(s) | Observed Response to Iodosulfuron-methyl-sodium | Reference(s) |

| Barley | General | Higher sensitivity compared to wheat, rye, and triticale; persistent leaf chlorosis. | pan.pl |

| BRS Brau | Sensitive to tank mixtures; reduced selectivity. | awsjournal.org | |

| Wheat | General | Higher tolerance compared to barley. | pan.pl |

| BRS Campeiro, BRS Gralha azul | Selective; no significant symptoms of intoxication or yield loss with certain tank mixtures. | awsjournal.org | |

| Rye | General | Higher tolerance compared to barley. | pan.pl |

| Triticale | General | Higher tolerance compared to barley. | pan.pl |

| Oat | URS Guará, URS Guria | Variable response; yield affected in some years but not others. | awsjournal.orgresearchgate.net |

| UFRGS 14 | Tolerant; grain yield was not negatively affected in one study year. | awsjournal.orgresearchgate.net |

Enzymatic Detoxification Pathways in Tolerant Crops

The basis for selectivity of Iodosulfuron-methyl-sodium in cereal crops is primarily the plant's ability to metabolize the herbicide into non-phytotoxic compounds. awsjournal.orgresearchgate.net Tolerant species possess efficient enzymatic systems that rapidly detoxify the active ingredient, whereas susceptible weeds and sensitive crops metabolize it much more slowly, allowing the herbicide to inhibit the essential enzyme acetolactate synthase (ALS). researchgate.netnih.govnih.gov

Studies on oat cultivars suggest that the degradation of Iodosulfuron-methyl-sodium is the key mechanism for selectivity. awsjournal.orgresearchgate.net While the ALS enzyme in oats is sensitive to the herbicide, tolerant cultivars can effectively break it down before significant damage occurs. researchgate.net The primary enzymatic pathways involved in the detoxification of sulfonylurea herbicides in tolerant cereals include cytochrome P-450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and UDP-dependent glycosyltransferases. nih.gov These enzymes catalyze reactions such as hydroxylation and conjugation, which render the herbicide molecule inactive and more easily sequestered within the plant cell. researchgate.netnih.gov The rate of these metabolic transformations is a critical determinant of crop safety and weed control efficacy. nih.gov

To improve the tolerance of certain crops to Iodosulfuron-methyl-sodium, it is often formulated with a safener. apvma.gov.au Safeners are chemical agents that enhance the crop's natural ability to detoxify herbicides without reducing the herbicide's effectiveness on target weeds. researchgate.netfao.org Mefenpyr-diethyl (B161882) and Isoxadifen-ethyl are two such safeners commonly used with sulfonylurea herbicides. researchgate.netnih.gov

These safeners function by inducing the expression of genes that encode for the key detoxification enzymes, namely cytochrome P-450 monooxygenases and glutathione S-transferases (GSTs). researchgate.netnih.gov By enhancing the activity of these enzyme systems, the safeners accelerate the metabolism and degradation of the herbicide in the crop plant. researchgate.netfao.org Research has demonstrated that Mefenpyr-diethyl enhances the rate of metabolic degradation of iodosulfuron-methyl sodium in cereals, but not in the targeted grass weeds. researchgate.net This differential effect significantly widens the selectivity margin, allowing for effective weed control with minimal risk of crop injury. researchgate.net The addition of Mefenpyr-diethyl has been shown to reduce the phytotoxic effects of Iodosulfuron-methyl-sodium in oats, further confirming that enhanced detoxification is the mechanism of action. awsjournal.orgresearchgate.net Similarly, Isoxadifen-ethyl is known to effectively induce cellular xenobiotic detoxification mechanisms in cereal crops, improving their tolerance to sulfonylurea herbicides. nih.gov

Genotypic Variation in Crop Sensitivity to Iodosulfuron-methyl-sodium

Significant variation in sensitivity to Iodosulfuron-methyl-sodium exists not only between different cereal species but also among genotypes or cultivars within the same species. awsjournal.orgnih.gov This genotypic variation is a reflection of the underlying genetic differences that control the efficiency of herbicide uptake, translocation, and, most importantly, metabolic detoxification. nih.govnih.gov

Studies in oats have clearly illustrated this principle. In field experiments conducted across multiple years, different oat cultivars displayed varied responses to Iodosulfuron-methyl-sodium. For example, the genotype UFRGS 14 was found to be tolerant, showing no reduction in grain yield at a given rate, whereas cultivars URS Guará and URS Guria showed sensitivity and experienced yield loss under the same conditions. awsjournal.orgresearchgate.net Such differences point to distinct genetic capacities for metabolizing the herbicide. Tolerant genotypes likely possess more efficient alleles of the genes encoding detoxification enzymes like cytochrome P450s or GSTs, allowing for faster breakdown of the herbicide molecule. nih.gov This inherent genetic variability is a critical factor for breeders and agronomists to consider when selecting cultivars for use in production systems where Iodosulfuron-methyl-sodium is a component of the weed management strategy. pan.plnih.gov

Table 2: Genotypic Response of Oat Cultivars to Iodosulfuron-methyl-sodium Based on multi-year field experiments.

| Oat Cultivar/Genotype | Tolerance Level | Impact on Grain Yield | Reference(s) |

| UFRGS 14 | Tolerant | Not affected at 5 g ha-1 in 2013 | awsjournal.orgresearchgate.net |

| URS Guará | Sensitive/Variable | Affected at 5 g ha-1 in 2013; Reduced at 2.5 g ha-1 in 2014 | awsjournal.orgresearchgate.net |

| URS Guria | Sensitive/Variable | Affected at 5 g ha-1 in 2013; Reduced at 2.5 g ha-1 in 2014 | awsjournal.orgresearchgate.net |

Phenological Considerations in Crop Selectivity

The growth stage, or phenology, of the crop at the time of herbicide application is a crucial factor influencing selectivity and the potential for crop injury. pan.pl The ability of a crop to tolerate a herbicide like Iodosulfuron-methyl-sodium can change as the plant develops, often due to changes in its metabolic capacity. researchgate.net

Research on malt (B15192052) barley has shown that the timing of Iodosulfuron-methyl-sodium application relative to the crop's development stage is critical. pan.pl In one study, the herbicide was applied at two different crop stages: the beginning of tillering and full tillering. pan.pl While earlier application timing provided more effective weed control, the crop's response and potential for phytotoxicity are also linked to its developmental phase. pan.pl Generally, cereal crops are more tolerant to ALS-inhibiting herbicides when they are well-established and actively growing, as their metabolic systems are more robust. Application at very early growth stages or when the crop is under stress may lead to increased sensitivity and potential for injury. Therefore, adhering to recommended application windows based on crop phenology is essential for maximizing weed control while ensuring crop safety. pan.pl

Mechanisms and Dynamics of Herbicide Resistance

Prevalence and Distribution of Iodosulfuron-methyl-sodium Resistant Weed Biotypes

Resistance to ALS-inhibiting herbicides, including Iodosulfuron-methyl-sodium, is a globally documented phenomenon. researchgate.net Resistant biotypes have been identified across various agricultural regions, affecting the control of economically important weed species. In Europe, populations of ryegrass (Lolium spp.) with resistance to a combination of iodosulfuron-methyl-sodium and mesosulfuron-methyl (B1676312) have been confirmed in Denmark, Greece, and Italy. frontiersin.orgnih.gov The first case of Lolium multiflorum resistant to iodosulfuron in Denmark was recorded in 2010. frontiersin.orgnih.gov

Beyond Europe, resistance has been reported in other significant weed species. In Iran and Canada, populations of wild oat (Avena spp.) have developed resistance to ALS inhibitors like Iodosulfuron-methyl-sodium. awsjournal.orgawsjournal.org Similarly, a 2015 report from France documented a case of Poa annua in a wheat crop that was resistant to a mesosulfuron-methyl and iodosulfuron-methyl-sodium mixture. cambridge.org More recently, resistant populations of this same weed species were identified in Ireland. researchgate.net In the Southern Hemisphere, the repeated use of iodosulfuron in Brazil has led to the selection of resistant radish (Raphanus sativus) biotypes. researchgate.net

Detailed investigations into key grass weed species provide specific insights into the extent of resistance.

Lolium spp. : A comprehensive study involving ryegrass populations from Denmark, Greece, and Italy revealed high levels of resistance to a formulated mixture of iodosulfuron-methyl-sodium and mesosulfuron-methyl, with resistance indices (RI) ranging from 8 to 70. frontiersin.orgnih.gov In New Zealand, a population of perennial ryegrass (Lolium perenne) was found to be exceptionally resistant, requiring 264 times more iodosulfuron to achieve the same level of control as a susceptible population. bohrium.comresearchgate.net Research on Argentinean Lolium spp. populations found a strong positive correlation between resistance to iodosulfuron-mesosulfuron and the ACCase-inhibitor pinoxaden, suggesting a common, non-target-site resistance mechanism may be prevalent. nih.gov

Avena spp. : Studies on winter wild oat (Avena sterilis subsp. ludoviciana) in Iran have demonstrated significant survival rates following treatment with mesosulfuron-methyl plus iodosulfuron-methyl-sodium. scielo.br In some fields, survival rates reached as high as 89.58%, indicating widespread control failure. awsjournal.orgawsjournal.org A survey conducted in the wheat-growing regions of Turkey tested 65 significant wild oat populations (61 A. sterilis and 4 A. fatua) and confirmed two populations as resistant to the iodosulfuron-methyl-sodium and mesosulfuron-methyl combination. researchgate.net

Table 1: Documented Cases of Resistance to Iodosulfuron-methyl-sodium

| Weed Species | Location | Observed Resistance Level | Citation |

|---|---|---|---|

| Lolium spp. | Denmark, Greece, Italy | Resistance Index (RI) of 8 to 70 | frontiersin.orgnih.gov |

| Lolium perenne | New Zealand | 264-fold resistance compared to susceptible population | bohrium.comresearchgate.net |

| Avena sterilis | Iran | Survival rates up to 89.58% | awsjournal.orgawsjournal.org |

| Avena spp. | Turkey | Two populations confirmed resistant | researchgate.net |

| Poa annua | Ireland | 47.8-fold resistance (with mesosulfuron-methyl) | cambridge.orgresearchgate.net |

| Raphanus sativus | Brazil | GR50 of resistant biotypes was 789 to 935 times higher than susceptible | researchgate.net |

Target-Site Resistance Mechanisms: ALS Gene Mutations

The most frequently identified mechanism of resistance to ALS-inhibiting herbicides is target-site resistance (TSR). nih.govawsjournal.org This form of resistance arises from single nucleotide polymorphisms in the ALS gene, which result in amino acid substitutions in the ALS enzyme. researchgate.net These substitutions alter the herbicide's binding site on the enzyme, reducing its affinity and rendering the herbicide ineffective. nih.govmdpi.com

Several specific mutations in the ALS gene are known to confer resistance. Research has identified substitutions at conserved amino acid positions, including Alanine-122 (Ala-122), Proline-197 (Pro-197), Alanine-205 (Ala-205), and Tryptophan-574 (Trp-574). nih.govresearchgate.netresearchgate.net In resistant Lolium populations from Greece and Italy, a variety of mutations were found, including changes at positions 122, 197, 205, and 574. frontiersin.org In contrast, Danish populations primarily exhibited the Trp-574-Leu mutation. frontiersin.org The highly resistant L. perenne biotype from New Zealand was found to possess a Pro-197-Leu substitution. bohrium.com Similarly, the resistant Poa annua population in Ireland was characterized by a mutation at the Trp-574 position. cambridge.orgresearchgate.net

Table 2: Common ALS Gene Mutations Conferring Resistance to Iodosulfuron-methyl-sodium

| Mutation (Amino Acid Substitution) | Codon Position | Weed Species Example | Citation |

|---|---|---|---|

| Proline to Leucine (Pro-197-Leu) | 197 | Lolium perenne | bohrium.com |

| Tryptophan to Leucine (Trp-574-Leu) | 574 | Lolium spp., Poa annua | frontiersin.orgcambridge.org |

| Alanine to Valine (Ala-205-Val) | 205 | Lolium spp. | frontiersin.org |

| Alanine to Threonine (Ala-122-Thr) | 122 | Echinochloa crus-galli (related ALS-R species) | nih.gov |

Biochemical assays provide direct evidence of target-site resistance by measuring the sensitivity of the ALS enzyme itself. In a study on resistant ryegrass (Lolium multiflorum) biotypes, in-vitro enzyme analysis confirmed that resistance was due to a profound insensitivity of the ALS enzyme to Iodosulfuron-methyl-sodium. awsjournal.org The concentration of the herbicide required to inhibit 50% of the ALS enzyme's activity (I₅₀) was 395 to 779 times greater for the resistant biotypes compared to the susceptible biotype. awsjournal.org This demonstrates a significant modification of the enzyme's sensitivity to the herbicide. awsjournal.org Importantly, the study also found that the Michaelis constant (Km) for the enzyme's natural substrate, pyruvate, was similar between resistant and susceptible biotypes, suggesting that the mutation conferring resistance did not substantially impair the enzyme's primary metabolic function. awsjournal.orgscielo.br

Non-Target-Site Resistance Mechanisms: Enhanced Herbicide Metabolism

A second major form of resistance is non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov The most common form of NTSR is enhanced herbicide metabolism, where resistant plants exhibit an increased ability to detoxify the herbicide before it can act on the ALS enzyme. acs.org This mechanism can confer broad cross-resistance to herbicides from different chemical classes. nih.gov

Enhanced metabolism is primarily driven by the increased activity of specific families of detoxifying enzymes.

Cytochrome P450 Monooxygenases (P450s) : These enzymes are key players in Phase I of xenobiotic detoxification. nih.gov P450s catalyze oxidative reactions, such as hydroxylation or dealkylation, which modify the herbicide molecule, typically rendering it less toxic. nih.govnih.gov The overexpression of certain P450 genes, such as those in the CYP72A, CYP81A, and CYP709C families, has been directly linked to resistance to ALS inhibitors in various weed species. frontiersin.orgnih.govnih.gov

Glutathione (B108866) S-Transferases (GSTs) : GSTs are crucial for Phase II detoxification. researchgate.netfrontiersin.org They catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule (or its P450-metabolized products). researchgate.netnih.gov This process increases the herbicide's water solubility, facilitating its sequestration into the vacuole and effectively neutralizing it. researchgate.net Constitutive upregulation of GSTs has been detected in resistant plants and is recognized as a key mechanism of metabolic resistance to multiple herbicides. frontiersin.orgnih.gov

Inheritance Patterns of Iodosulfuron-methyl-sodium Resistance

Understanding the genetic inheritance of resistance is crucial for predicting its spread and evolution within weed populations. awsjournal.org A study on the inheritance of iodosulfuron resistance in Italian ryegrass (Lolium multiflorum) provided clear insights into its genetic basis. awsjournal.org

Through a series of crosses between homozygous resistant (R) and homozygous susceptible (S) plants, researchers analyzed the resistance patterns in the resulting F1 (first filial) and F2 (second filial) generations. awsjournal.org

F1 Generation : All offspring from the R x S cross were 100% resistant to iodosulfuron. This result indicates that the resistance allele is dominant over the susceptibility allele. awsjournal.org

F2 Generation : When the F1 generation was self-crossed, the resulting F2 offspring exhibited a segregation ratio of 3 resistant plants to 1 susceptible plant (3:1). awsjournal.org

This classic Mendelian ratio confirms that resistance to Iodosulfuron-methyl-sodium in this biotype is controlled by a single, nuclear-encoded dominant gene with complete dominance. awsjournal.org Because the gene is located in the nucleus, it can be spread by both pollen and seed, facilitating its dispersal. researchgate.net

Genetic Basis of Dominant Resistance Traits

Resistance to iodosulfuron-methyl-sodium in weeds is primarily rooted in genetic modifications that are often inherited as dominant traits. The principal mechanism is target-site resistance (TSR), which involves alterations in the gene encoding the acetolactate synthase (ALS) enzyme, the herbicide's target awsjournal.orgepa.gov. Iodosulfuron-methyl-sodium works by inhibiting ALS, an enzyme crucial for synthesizing essential amino acids for plant growth epa.govepa.gov.

Genetic studies have identified specific mutations within the ALS gene that prevent the herbicide from binding effectively, thereby rendering the plant resistant. In Lolium perenne (perennial ryegrass), a substitution of proline to leucine at codon 197 of the ALS gene has been identified as a key TSR mechanism researchgate.net. Similarly, in Poa annua (annual bluegrass), a mutation at the tryptophan (Trp)-574 position in the ALS protein is associated with high levels of resistance researchgate.net. Research on Lolium multiflorum (Italian ryegrass) has demonstrated that this resistance is encoded by a single nuclear dominant gene, evidenced by a 3:1 segregation ratio of resistant to susceptible plants in the F2 generation awsjournal.org. This dominant inheritance means that even heterozygous individuals exhibit a resistance level similar to homozygous resistant plants, accelerating the spread of resistance awsjournal.org.

Beyond target-site mutations, non-target-site resistance (NTSR) mechanisms also contribute to resistance. NTSR involves physiological processes that reduce the amount of active herbicide reaching the target site. One such mechanism is enhanced herbicide metabolism, often mediated by the cytochrome P450 monooxygenase enzyme system researchgate.net. In some resistant Lolium populations, pretreatment with an inhibitor of cytochrome P450 was shown to reduce the level of iodosulfuron resistance, confirming the role of metabolic degradation researchgate.net. Both TSR and NTSR can occur within the same individual, often leading to higher and more complex resistance levels nih.gov.

Table 1: Documented Genetic Mutations Conferring Resistance to Iodosulfuron-methyl-sodium

| Weed Species | Gene | Mutation | Resistance Type |

|---|---|---|---|

| Lolium perenne | ALS | Proline-197 to Leucine | Target-Site Resistance researchgate.net |

| Poa annua | ALS | Tryptophan-574 | Target-Site Resistance researchgate.net |

Evolutionary Dynamics of Resistance Development in Weed Populations

The evolution of herbicide resistance in weed populations is a compelling example of rapid adaptation driven by intense selection pressure nih.gov. The repeated and widespread use of iodosulfuron-methyl-sodium and other ALS-inhibiting herbicides creates a powerful selective environment where susceptible individuals are eliminated, allowing naturally occurring resistant biotypes to survive, reproduce, and eventually dominate the population epa.govucanr.edu.

Several factors influence the rate of resistance evolution. Herbicides with a single site of action, high efficacy, and long soil residual activity, like iodosulfuron-methyl-sodium, exert very high selection pressure ucanr.edu. The initial frequency of resistance alleles within a weed population, though often low, is a critical starting point for selection ucanr.edu. Weeds with high reproductive output and mechanisms for gene flow, such as pollen or seed dispersal, can spread resistance traits rapidly across landscapes ucanr.eduresearchgate.netelifesciences.org.

Studies have shown that resistance can develop within just a few generations of consistent herbicide application umich.edu. For instance, populations of Avena sterilis (winter wild oat) have shown developing resistance to mixtures containing iodosulfuron-methyl-sodium after several years of use in wheat fields scielo.brawsjournal.org. The dynamics can also vary spatially; weed populations within fields often exhibit higher levels of resistance compared to those in field margins, likely due to more consistent and direct herbicide exposure within the cultivated area awsjournal.org.

The evolution of NTSR is particularly problematic as it can confer unpredictable cross-resistance to herbicides with different modes of action, including those not yet on the market ucdavis.edu. This form of resistance is thought to arise from the selection of pre-existing stress-response pathways within the plant ucdavis.edu. The co-occurrence of both TSR and NTSR within populations and even individuals complicates management and underscores the evolutionary resilience of weed populations nih.govucdavis.edu.

Table 2: Factors Influencing the Evolution of Iodosulfuron-methyl-sodium Resistance

| Factor Category | Specific Factor | Impact on Resistance Evolution |

|---|---|---|

| Herbicide Characteristics | Single site of action (ALS inhibitor) | Increases selection pressure ucanr.edu |

| High efficacy and frequent use | Rapidly removes susceptible individuals from the population ucanr.edu | |

| Weed Biology | High frequency of resistance traits | Provides the genetic basis for selection ucanr.edu |

| Mechanisms for gene flow (pollen/seed) | Facilitates the spread of resistance researchgate.netelifesciences.org | |

| High reproductive output | Allows for rapid increase in the frequency of resistant individuals ucanr.edu | |

| Agronomic Practices | Repeated use of the same herbicide MOA | Exerts continuous, unidirectional selection pressure epa.govscielo.br |

Strategies for Resistance Management and Mitigation

Effective management of iodosulfuron-methyl-sodium resistance requires a proactive and multifaceted approach aimed at reducing selection pressure and preventing the proliferation of resistant weeds. An overreliance on any single weed control tactic is unsustainable illinois.edu. The cornerstone of resistance management is the adoption of Integrated Weed Management (IWM) illinois.edugrowiwm.org.

IWM combines various control methods—chemical, cultural, mechanical, and biological—into a comprehensive strategy. Key chemical strategies include:

Herbicide Rotation: Rotating the use of iodosulfuron-methyl-sodium (a Group 2 herbicide) with herbicides from different mode-of-action (MOA) groups that are effective against the same target weeds epa.govgrowiwm.org. This variation in selection pressure helps to delay the evolution of resistance ucanr.edu.

Tank Mixtures: Using tank mixtures of herbicides with different effective MOAs. This approach can control biotypes that may be resistant to one of the components epa.govgrowiwm.org.

Use of Labeled Rates: Applying herbicides at the full recommended rates to ensure maximum efficacy and minimize the survival of less susceptible individuals growiwm.org.

Beyond chemical tactics, non-chemical strategies are vital for long-term sustainability:

Scouting and Monitoring: Regularly scouting fields after herbicide application to detect potential resistance early. Indicators include patches of a single weed species that survive a normally effective treatment epa.govepa.gov.

Cultural Practices: Implementing practices that enhance crop competitiveness, such as planting cover crops, adjusting planting density, and optimizing fertilizer placement illinois.eduepa.gov.

Sanitation: Preventing the spread of resistant weed seeds by cleaning farm equipment between fields and managing weeds in non-crop areas like fencerows and ditches illinois.edugrowiwm.org.

Mechanical Control: Incorporating tillage or other mechanical methods where appropriate to manage weed populations epa.gov.

By integrating these diverse strategies, the selection pressure exerted by iodosulfuron-methyl-sodium can be significantly reduced, preserving its efficacy as a valuable weed control tool researchgate.net.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Amidosulfuron (B46393) |

| Chlorsulfuron |

| Clethodim |

| Clodinafop-propargyl |

| Diclofop-methyl |

| Diflufenican (B1670562) |

| Flufenacet |

| Flumioxazin |

| Fomesafen |

| Foramsulfuron |

| Glyphosate |

| Imazapyr |

| Iodosulfuron-methyl-sodium |

| Malathion |

| Mesosulfuron-methyl |

| Metribuzin |

| Nicosulfuron |

| Oxadiazon |

| Paraquat |

| Pendimethalin |

| Pyroxasulfone |

| Pyroxsulam |

| S-metolachlor |

| Sethoxydim |

| Sulfentrazone |

| Thiencarbazone-methyl |

Environmental Fate and Biogeochemical Transformations

Degradation Pathways of Iodosulfuron-methyl-sodium in Soil Systems

Iodosulfuron-methyl-sodium dissipates in the soil through two primary pathways: microbial biodegradation and abiotic transformation processes. ere.ac.cnapvma.gov.au In aerobic soil environments, the degradation is relatively rapid, with reported dissipation time 50% (DT50) values ranging from 0.8 to 3.3 days. apvma.gov.au The dissipation time for 90% of the compound (DT90) is estimated to be between 2.5 and 11 days under these conditions. apvma.gov.au

Microbial activity is a principal driver in the degradation of Iodosulfuron-methyl-sodium in soil. ere.ac.cn Studies have demonstrated that biodegradation significantly contributes to the dissipation of this herbicide. researchgate.net Soil fungi, in particular, have been identified as playing a critical role in its breakdown. tandfonline.comresearchgate.net Research isolating specific fungal strains from soil samples revealed their capability to biodegrade Iodosulfuron-methyl-sodium, with half-lives varying substantially from as little as 1.25 days to over 40 days, depending on the fungal isolate. tandfonline.com The crucial role of fungi is further highlighted by findings that the application of fungicides can significantly slow the transformation rate of Iodosulfuron-methyl-sodium, increasing its half-life by up to 2.9 times. researchgate.net This indicates that the soil microbial community is essential for the effective breakdown of this compound.

In addition to microbial action, Iodosulfuron-methyl-sodium is subject to several abiotic transformation processes, primarily hydrolysis and photolysis. apvma.gov.auacs.org

Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the surrounding medium. In acidic conditions (pH 4), hydrolysis is rapid, with a half-life of about 4 days at 20°C. apvma.gov.au However, the molecule is considerably more stable in neutral or alkaline environments (pH 7-9), where the extrapolated half-life can exceed 300 days. apvma.gov.auacs.orgunina.it The breakdown of the sulfonylurea bridge is a key reaction in acidic solutions, yielding sulfonamide and s-triazine derivatives. acs.orgunina.it

Photolysis: Photodegradation, or breakdown by light, also contributes to the transformation of Iodosulfuron-methyl-sodium. On soil surfaces, the photolytic half-life is approximately one day. apvma.gov.au In aqueous solutions, direct phototransformation is a viable degradation pathway under normal environmental conditions (λ > 290 nm). acs.orgnih.gov The main photochemical reactions include the substitution of the iodide atom by a hydroxyl group, photodissociation of the N-S bond in the sulfonylurea bridge, and photoassisted hydrolysis. nih.govresearchgate.net

Characterization and Identification of Major Degradation Products (Metabolites)

The degradation of Iodosulfuron-methyl-sodium results in the formation of several metabolites. researchgate.netresearchgate.net Laboratory studies have identified up to four major and three minor degradation products. researchgate.net

A primary and notable degradation product of Iodosulfuron-methyl-sodium is Metsulfuron-methyl (B1676535), which is itself a registered sulfonylurea herbicide. apvma.gov.auresearchgate.net The formation of this metabolite is a significant step in the degradation pathway. researchgate.net Metsulfuron-methyl is more persistent in the soil than its parent compound, with calculated DT50 values ranging from 21 to 78 days and DT90 values from 68 to approximately 260 days. apvma.gov.au

Other identified key metabolites include:

2-amino-4-methyl-4-methoxymethyl-triazine (AMMT) : This is another major transformation product found in various soils. researchgate.net

4-methoxy-6-methyl-1,3,5-triazin-2-amine : This s-triazine derivative is a principal product of hydrolysis in acidic solutions. acs.orgunina.itnih.gov

Carboxylic acid derivative : Formed via the hydrolysis of the ester group. unina.it

AE F145740 and AE 0014966 : These metabolites have been detected in studies, with the latter being formed from the degradation of Metsulfuron-methyl. researchgate.net

| Metabolite Name | Chemical Name | Formation Pathway |

|---|---|---|

| Metsulfuron-methyl | Methyl 2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl carbamoylsulfamoyl)benzoate | Primary degradation product in soil |

| AMMT | 2-amino-4-methyl-4-methoxymethyl-triazine | Major transformation product in soil |

| AE F145740 | Not specified | Degradation product of Iodosulfuron-methyl-sodium |

| AE 0014966 | Not specified | Degradation product of Metsulfuron-methyl |

| - | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | Hydrolysis in acidic conditions |

Influence of Environmental Factors on Degradation Kinetics

The rate at which Iodosulfuron-methyl-sodium degrades is not constant but is significantly influenced by various environmental factors.

The interplay of soil moisture, temperature, and pH creates a unique degradation environment that dictates the persistence of Iodosulfuron-methyl-sodium.

Temperature : Degradation rates are positively correlated with temperature. ere.ac.cn Higher temperatures generally accelerate both microbial and chemical degradation processes. apvma.gov.auusda.gov For example, the degradation of both Iodosulfuron-methyl-sodium and its metabolite Metsulfuron-methyl is most conducive under high temperatures. apvma.gov.au

Soil Moisture : Similar to temperature, higher soil moisture content tends to increase the rate of degradation. ere.ac.cnapvma.gov.au This is largely because adequate moisture is essential for soil microbial activity, which is the primary degradation mechanism. researchgate.net However, some studies have noted that under certain conditions, very high moisture content might lead to slightly lower degradation rates due to the formation of bound residues. researchgate.net

pH : Soil and water pH have a profound effect on the degradation of Iodosulfuron-methyl-sodium, primarily through its influence on chemical hydrolysis. acs.orgresearchgate.net As noted, degradation is significantly faster in acidic soils due to acid-catalyzed hydrolysis of the sulfonylurea bridge. apvma.gov.auresearchgate.net In neutral to alkaline soils, where hydrolysis is slow, microbial degradation becomes the more dominant pathway. researchgate.net

| Environmental Factor | Effect on Degradation Rate | Mechanism |

|---|---|---|

| Temperature | Increases with higher temperature | Accelerates both microbial activity and chemical reactions |

| Soil Moisture | Generally increases with higher moisture | Supports higher microbial activity |

| pH | Increases significantly in acidic conditions (low pH) | Promotes rapid acid-catalyzed hydrolysis |

Impact of Co-applied Agrochemicals (e.g., Fungicides) on Degradation Rates

The biodegradation of iodosulfuron-methyl-sodium in soil can be significantly influenced by the presence of other agrochemicals, particularly fungicides, which are often applied in combination or succession. rsc.org Research indicates that the concurrent application of broad-spectrum fungicides can decelerate the degradation of this herbicide, primarily by inhibiting the biotic transformation into its metabolites. rsc.org

Studies have investigated the environmental impact of tank mixtures containing fungicides like tebuconazole (B1682727) and prothioconazole (B1679736) on the degradation of iodosulfuron-methyl-sodium in various soils under laboratory conditions. rsc.orgrsc.org The findings consistently show that the presence of these fungicides adversely affects the herbicide's biodegradation. rsc.org This effect is attributed to the alteration of the soil microflora, as fungicides, by their nature, can reduce or change the composition of soil microbial communities essential for breaking down pesticides. rsc.orgresearchgate.net The critical role of fungi in the degradation process is highlighted by the fact that fungicide application can increase the half-life of iodosulfuron-methyl-sodium up to 2.9-fold. researchgate.netresearchgate.net

The retarded biodegradation can lead to a longer persistence of the parent herbicide in the environment. rsc.org This interaction underscores the need for environmental risk assessments to consider the effects of pesticide mixtures rather than just single compounds, as is the current standard practice. rsc.orgrsc.org

Impact of Fungicides on Iodosulfuron-methyl-sodium Degradation Half-Life (DT₅₀)

| Condition | Reported Effect | Reference |

|---|---|---|

| Co-application with tebuconazole and prothioconazole | Biodegradation of the herbicide was decelerated in all four soils tested. | rsc.org |

| Presence of fungicides | Adversely impacted the biodegradation of the herbicide. | rsc.org |

| Fungicide application | Increased the half-life (DT₅₀) of iodosulfuron-methyl-sodium by up to 2.9 times. | researchgate.netresearchgate.net |

| Fungicide-treated soils | The biotic transformation of the herbicide into its main soil metabolite was inhibited. | rsc.org |

Mobility and Leaching Potential in Soil Profiles

Iodosulfuron-methyl-sodium is characterized by high to very high mobility in soil, a factor largely influenced by its physicochemical properties and soil characteristics. apvma.gov.auresearchgate.net The mobility is often assessed using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies on various soil types have reported Koc values ranging from 0.8 to 152, which indicates a high potential for movement within the soil profile. apvma.gov.au The Groundwater Ubiquity Score (GUS) leaching potential index is another metric used to evaluate mobility; calculated values for iodosulfuron-methyl-sodium are typically around 1.19 to 1.79, suggesting a low leachability potential under certain calculation models. herts.ac.ukherts.ac.uk

Several factors modulate the leaching behavior of iodosulfuron-methyl-sodium:

Soil Properties : Leaching is more pronounced in alkaline soils compared to acidic soils. figshare.com In acidic conditions, abiotic hydrolysis can be a predominant factor in degradation, potentially reducing the amount of substance available for leaching. tandfonline.com The organic matter content of the soil is also crucial; higher organic matter can increase adsorption, thereby reducing mobility. researchgate.netpesticidestewardship.org

Rainfall and Irrigation : Increased rainfall enhances the downward movement of the herbicide and its transformation products. researchgate.net Leaching was found to be higher under 300 mm of rainfall compared to 150 mm. researchgate.net

Organic Amendments : The addition of farmyard manure to the soil has been shown to reduce the leachability of both the parent herbicide and its transformation products, suggesting a method to mitigate groundwater contamination. researchgate.net

Surfactants : The presence of surfactants, often included in commercial formulations, can increase the leaching of iodosulfuron-methyl-sodium and its metabolites. figshare.com This results in lower residues in the upper soil layers and higher concentrations in lower layers and leachates. figshare.com

Mobility Indicators for Iodosulfuron-methyl-sodium

| Indicator | Reported Value | Interpretation | Reference |

|---|---|---|---|

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 0.8 - 152 mL/g | Very high to high mobility | apvma.gov.au |

| GUS (Groundwater Ubiquity Score) Leaching Potential Index | 1.19 - 1.79 | Low leachability | herts.ac.ukherts.ac.uk |

| Mobility in Soil | Considered mobile | herts.ac.uk |

Assessment of Groundwater Contamination Risk

The high mobility of iodosulfuron-methyl-sodium raises concerns about its potential to contaminate groundwater. researchgate.net Regulatory bodies and environmental assessments consistently identify the compound as having properties and characteristics associated with chemicals detected in groundwater. epa.govepa.gov The primary risk factor is the potential for the chemical to leach through the soil profile, particularly in areas with permeable soils and shallow water tables. epa.govepa.gov

While some assessments conclude that leaching into groundwater is not expected to be a major route of dissipation, others highlight it as a significant risk. apvma.gov.au The widespread use of this herbicide has the potential to contaminate groundwater resources. researchgate.net The risk is not limited to the parent compound; some of its transformation products, such as metsulfuron (B56326) methyl (I1) and methyl-2-(amino-sulfonyl) benzoate (B1203000) (I2), are also mobile and can pose a contamination risk to lower soil profiles and groundwater. figshare.comresearchgate.net

Several factors can mitigate this risk. Adherence to label instructions, such as observing an eight-hour interval between application and expected rainfall, can reduce runoff and subsequent leaching. apvma.gov.au Furthermore, the application of organic amendments like farmyard manure can decrease leachability. researchgate.net Conversely, the use of surfactants in formulations can enhance leaching, thereby increasing the risk of deeper soil and groundwater contamination. figshare.com The development of new formulations, such as herbicidal ionic liquids, has been explored to reduce the risk of migration into groundwater compared to the standard sodium salt form. acs.orgnih.govresearchgate.net

Residue Dynamics in Environmental Compartments

The persistence and behavior of iodosulfuron-methyl-sodium residues in the environment are governed by a complex interplay of chemical, physical, and biological processes. The compound is generally not considered persistent in soil, although its persistence can increase in aquatic systems. herts.ac.uk

Degradation in soil is influenced by soil type, application rate, and temperature, with half-life (DT₅₀) values reported to range from 7.17 to 38.24 days in laboratory studies. tandfonline.com Higher temperatures tend to enhance the dissipation of the herbicide. tandfonline.com The degradation of iodosulfuron-methyl-sodium leads to the formation of several metabolites. Key transformation products detected in soil include metsulfuron methyl (I1), methyl-2-amino-sulfonyl benzoate (I2), 4-methoxy-6-methyl-1,3,5-triazine-2-amine (I3), and saccharin (B28170) (I4). tandfonline.com The appearance and disappearance of these metabolites vary depending on soil type and the initial application rate. tandfonline.com

Residue levels in rotational crops are generally expected to be low. Studies suggest that when used according to good agricultural practices, iodosulfuron residue levels in subsequent crops are not likely to exceed 0.01 mg/kg. bayer.com However, the persistence of residues can be affected by agronomic practices. For instance, soils with higher organic carbon content and pH have shown lower DT₅₀ values due to increased herbicide adsorption. bohrium.com Conversely, lower irrigation regimes can favor the persistence of the herbicide. bohrium.com

In aquatic environments, iodosulfuron-methyl-sodium is relatively stable to hydrolysis in neutral or slightly alkaline conditions but is susceptible to photodegradation. nih.govacs.org Direct phototransformation is a possible degradation pathway under normal environmental conditions. nih.gov

The stability of residues is also a factor in sample analysis. Studies have shown that iodosulfuron-methyl-sodium residues are stable in deep-frozen samples of wheat grain, shoot, and straw for periods ranging from 18 to 26 months, ensuring the reliability of residue analysis in stored samples. bayer.com

Analytical Methodologies in Iodosulfuron Methyl Sodium Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the quantitative determination of iodosulfuron-methyl-sodium, particularly in formulated products and water samples. ppqs.gov.incabidigitallibrary.orgepa.gov This method is valued for its robustness and precision in quantifying the active ingredient. ppqs.gov.incabidigitallibrary.org

Reversed-phase HPLC is the most common mode used for the analysis of iodosulfuron-methyl-sodium. ppqs.gov.in In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Isocratic elution , where the mobile phase composition remains constant throughout the analysis, is frequently employed for determining the active substance and specific impurities. ppqs.gov.inphenomenex.com For instance, a method for determining the active substance, iodosulfuron-methyl-sodium, utilizes an isocratic mobile phase of 40% (v/v) acetonitrile (B52724) and 60% (v/v) water adjusted to a low pH. ppqs.gov.in This approach is straightforward and provides reproducible results for specific target analytes. ppqs.gov.inphenomenex.com

Gradient elution , in which the mobile phase composition is changed during the analysis, is essential for analyzing samples containing a wider range of components with varying polarities, such as in the determination of organic impurities. ppqs.gov.inchromatographyonline.com A typical gradient profile might start with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increase it over time. ppqs.gov.in This allows for the effective separation of both more polar and less polar impurities in a single run, improving peak shape and resolution for later-eluting compounds. ppqs.gov.inchromatographyonline.com

A representative gradient profile for the analysis of organic impurities in Iodosulfuron-methyl-sodium is detailed in the table below:

Table 1: Example of a Gradient Elution Program for Impurity Analysis

| Time (minutes) | % Acetonitrile (v/v) | % Water (pH 2.3 with orthophosphoric acid) (v/v) |

| 0.0 | 20 | 80 |

| 0.5 | 20 | 80 |

| 18.0 | 45 | 55 |

| 19.0 | 45 | 55 |

| 45.0 | 90 | 10 |

| 50.0 | 90 | 10 |

| 55.0 | 20 | 80 |

| 65.0 | 20 | 80 |

This table illustrates a typical gradient elution program used in the analysis of organic impurities in iodosulfuron-methyl-sodium, showcasing the change in mobile phase composition over time. ppqs.gov.in

UV detection is the most commonly used detection method in HPLC for iodosulfuron-methyl-sodium analysis. ppqs.gov.inepa.gov The analyte exhibits significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, typically around 230 nm. ppqs.gov.in This allows for sensitive and selective detection.

For quantification , two primary methods are used:

External Standard Method: This is the more common approach where the peak area of the analyte in the sample is compared to the peak area of a reference solution with a known concentration. ppqs.gov.inepa.gov This method is widely applied for determining the active substance, impurities, and for residue analysis in water. ppqs.gov.inepa.gov

Internal Standard Method: In this method, a known amount of a different compound (the internal standard) is added to both the sample and the standard solutions. ppqs.gov.in The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This can help to correct for variations in injection volume and other potential sources of error. ppqs.gov.in For the determination of the active substance, the free acid form of iodosulfuron has been used as an internal standard. ppqs.gov.in

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Residue Analysis

For the analysis of trace levels of iodosulfuron-methyl-sodium and its metabolites in complex environmental and biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. epa.govepa.gov Its high selectivity and sensitivity allow for the detection and quantification of multiple residues simultaneously, even at very low concentrations. epa.govmhlw.go.jp

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation, the ionization source conditions, and the mass spectrometric parameters for both the parent compound and its metabolites. epa.govnih.gov Electrospray ionization (ESI) is a commonly used ionization technique, which can be operated in either positive or negative ion mode depending on the analyte. nih.govmhlw.go.jp

Method validation is a critical step to ensure the reliability of the analytical results. cabidigitallibrary.orgepa.govnih.gov This process typically includes the evaluation of:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. cabidigitallibrary.orgepa.govnih.gov

Accuracy and Precision: Determined through recovery experiments at different concentration levels, with results for iodosulfuron-methyl-sodium in soil showing mean recoveries between 74% and 100% with a relative standard deviation (RSD) of 4-20%. epa.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For iodosulfuron-methyl-sodium in soil, the LOQ has been established at 0.02 µg/kg. epa.gov

Specificity: Ensuring that the method can distinguish the target analyte from other components in the sample matrix. epa.govepa.gov

LC-MS/MS has been successfully applied to quantify iodosulfuron-methyl-sodium and its metabolites in various complex matrices.

Soil: A multi-residue method has been developed for the determination of sulfonylureas, including iodosulfuron-methyl-sodium, in soil. epa.govepa.gov The method involves extraction with an acetonitrile/triethylamine solution, followed by liquid-liquid extraction and determination by LC-MS/MS. epa.govepa.gov To compensate for matrix effects, matrix-matched standards are often used for calibration. epa.govepa.gov

Water: An analytical method for the determination of iodosulfuron-methyl-sodium residues in drinking and surface water has been developed using HPLC with UV detection, and LC-MS/MS is also applicable for higher sensitivity and confirmation. epa.govnih.govepa.gov The method for water samples often involves a solid-phase extraction (SPE) step to concentrate the analyte and clean up the sample before analysis. epa.govnih.gov

Plant Extracts: LC-MS/MS is also the method of choice for determining residues in plant materials like corn. publications.gc.ca The extraction procedure needs to be adapted to the specific plant matrix to ensure efficient recovery of the analyte.

The table below summarizes the validation data for an LC-MS/MS method for the determination of Iodosulfuron-methyl-sodium in two different soil types. epa.gov

Table 2: Validation Data for LC-MS/MS Analysis of Iodosulfuron-methyl-sodium in Soil

| Fortification Level (µg/kg) | Soil Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.02 | Loamy Sand | 74 | 20 |

| 0.05 | Loamy Sand | 85 | 15 |

| 0.5 | Loamy Sand | 90 | 10 |

| 0.02 | Silty Loam | 88 | 12 |

| 0.05 | Silty Loam | 95 | 8 |

| 0.5 | Silty Loam | 100 | 4 |

This table presents the recovery and precision data from a validation study of an LC-MS/MS method for iodosulfuron-methyl-sodium in different soil matrices, demonstrating the method's accuracy and reliability. epa.gov

Advanced Detection and Characterization Techniques for Metabolites

The identification and characterization of the metabolites of iodosulfuron-methyl-sodium are crucial for a comprehensive understanding of its environmental fate and toxicology. While standard LC-MS/MS is used for quantification, more advanced techniques are often required for the structural elucidation of unknown metabolites. nih.govresearchgate.netresearchgate.net

Recent research has focused on the synthesis of potential metabolites and their use as reference standards for method development. nih.govresearchgate.netrsc.org Techniques such as high-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS), provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. researchgate.net Furthermore, techniques like stopped-flow HPLC/¹H NMR can provide detailed structural information by allowing for the acquisition of nuclear magnetic resonance (NMR) spectra of separated components. researchgate.net The development of synthetic routes to metabolites and their subsequent analysis by techniques like IR, NMR, and elemental analysis are vital for confirming their structures and for use in developing robust analytical methods for their detection in environmental samples. nih.govresearchgate.netrsc.org

Quality Assurance and Quality Control in Analytical Studies

In the analysis of the herbicide Iodosulfuron-methyl-sodium, robust Quality Assurance (QA) and Quality Control (QC) systems are fundamental to ensuring the reliability, accuracy, and defensibility of scientific data. lookchem.com These systems are typically based on internationally recognized standards, such as those from the International Organization for Standardization (ISO). lookchem.com QA encompasses the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. QC, on the other hand, refers to the operational techniques and activities used to fulfill requirements for quality. lookchem.com In the context of Iodosulfuron-methyl-sodium research, this involves a comprehensive framework for all stages of analysis, from raw material control and process control to the final inspection of the product. lookchem.com Regulatory bodies and quality assurance units audit study reports and periodically inspect testing facilities to ensure that reported results accurately reflect the original study data. epa.gov The validation of analytical methods is a core component of this quality framework, ensuring that the chosen method is fit for its intended purpose. mst.dk

Method Validation Parameters (Selectivity, Linearity, Trueness, Precision, Limits of Detection/Quantification)

Method validation demonstrates that an analytical procedure is suitable for its intended use. The process involves evaluating several key performance characteristics as defined by guidelines from organizations like EURACHEM and SANCO. mst.dkd-nb.info For Iodosulfuron-methyl-sodium, methods such as high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly validated. epa.govcabidigitallibrary.orgepa.gov

Selectivity: Selectivity is the ability of a method to determine the analyte of interest, in this case, Iodosulfuron-methyl-sodium, without interference from other components in the sample matrix. d-nb.info For analyses in water and soil, control samples (blanks) are analyzed to ensure that no apparent residues are detected at the retention time of Iodosulfuron-methyl-sodium. epa.govepa.gov In one study, the selectivity of an HPLC method for Iodosulfuron-methyl-sodium in surface and groundwater was confirmed, proving the method was suitable for its determination in those matrices. cabidigitallibrary.org For LC-MS/MS methods, the high specificity of the technique itself provides a significant degree of selectivity. epa.gov

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are established using standard solutions at several concentration levels. mhlw.go.jp For the analysis of Iodosulfuron-methyl-sodium in water, a linear relationship was established for concentrations between 2.50 and 50.0 µmol L⁻¹. cabidigitallibrary.org In another HPLC/UV method, the linear range was 0.1 to 2.0 µg/mL. epa.gov For soil analysis using LC-MS/MS, a quadratic curve (y = a + bx + cx²) was found to be applicable over a range of 0.1 to 5 ng/mL using matrix-matched standards. epa.gov

Trueness and Precision: Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as recovery. Precision is the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the relative standard deviation (RSD). d-nb.info

Trueness (Recovery): For Iodosulfuron-methyl-sodium in water samples, HPLC methods have demonstrated satisfactory recoveries ranging from 99% to 104%. cabidigitallibrary.org In a separate validation for surface water, mean recoveries were found to be 92% and 103% at fortification levels of 0.1 µg/L and 1.0 µg/L, respectively. epa.gov For soil samples analyzed by LC-MS/MS, mean recoveries were between 74% and 100% at various fortification levels. epa.gov

Precision (Repeatability and Reproducibility): Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day precision). For an HPLC method in water, the repeatability was found to be less than or equal to 0.3%, with a within-laboratory reproducibility over a three-month period of 0.7%. cabidigitallibrary.org In another study on surface water, the RSD was up to 9%. epa.gov For soil analysis, the RSD ranged from 4% to 20% depending on the fortification level. epa.gov

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov For the analysis of Iodosulfuron-methyl-sodium in surface water by HPLC/UV, the LOQ was established and validated at 0.1 µg/L. epa.gov A more sensitive LC-MS/MS method for soil analysis established an LOQ of 0.02 µg/kg. epa.gov

| Parameter | Matrix | Analytical Method | Value | Source |

|---|---|---|---|---|

| Trueness (Recovery) | Groundwater/Surface Water | HPLC | 99 - 104% | cabidigitallibrary.org |

| Trueness (Recovery) | Surface Water | HPLC/UV | 92 - 103% | epa.gov |

| Trueness (Recovery) | Soil | LC-MS/MS | 74 - 100% | epa.gov |

| Precision (Repeatability as RSD) | Groundwater/Surface Water | HPLC | ≤ 0.3% | cabidigitallibrary.org |

| Precision (Reproducibility as RSD) | Groundwater/Surface Water | HPLC | 0.7% | cabidigitallibrary.org |

| Precision (RSD) | Surface Water | HPLC/UV | ≤ 9% | epa.gov |

| Precision (RSD) | Soil | LC-MS/MS | 4 - 20% | epa.gov |

| Limit of Quantification (LOQ) | Surface Water | HPLC/UV | 0.1 µg/L | epa.gov |

| Limit of Quantification (LOQ) | Soil | LC-MS/MS | 0.02 µg/kg | epa.gov |

Measurement Uncertainty Evaluation in Herbicide Analysis

Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a result. d-nb.infocabidigitallibrary.org The evaluation of measurement uncertainty is a critical step in method validation, as it quantifies the accuracy of the method. cabidigitallibrary.org

Advanced Synthesis and Formulation Strategies

Synthetic Routes for Iodosulfuron-methyl-sodium and its Key Intermediates

The commercial synthesis of Iodosulfuron-methyl-sodium is a multi-step process that involves the careful construction of its core molecular framework. acs.org This process begins with the formation of a substituted triazine ring, which acts as a foundational scaffold for the molecule. Subsequently, a sulfonylurea bridge is introduced through condensation reactions involving key sulfonamide and isocyanate intermediates. The final stages of the synthesis involve iodination and methylation to yield the active iodosulfuron-methyl molecule, which is then converted into its sodium salt to enhance its solubility and stability for formulation purposes. acs.org

A critical intermediate in this synthesis is 2-Methoxycarbonyl-5-iodobenzene sulfonamide. A convenient pathway to this intermediate begins with p-nitrotoluene, which undergoes sulfochlorination and ammoniation to produce 2-methyl-5-nitrobenzene sulfonamide. This compound is then subjected to oxidation and reduction to yield 6-aminosaccharin. The subsequent iodination of 6-aminosaccharin with potassium iodide affords 6-iodosaccharin, which is then esterified to produce the target intermediate, 2-Methoxycarbonyl-5-iodobenzene sulfonamide, in high yield.

Another key precursor is the heterocyclic amine, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. One synthetic approach to this compound involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base like potassium hydroxide in methanol.

The final steps of the synthesis of iodosulfuron-methyl involve the reaction of 2-methoxycarbonyl-5-iodobenzenesulfonamide with a phenyl carbamate derivative of the triazine, such as O-phenyl-(4-methyl-6-methoxy-1,3,5-triazin-2-yl)-carbamate. This reaction is typically carried out in an aprotic polar solvent like acetonitrile (B52724) in the presence of a base. The resulting iodosulfuron-methyl is then treated with a sodium source, such as sodium hydroxide, in a suitable solvent like acetone to yield the final product, Iodosulfuron-methyl-sodium.

Development of Herbicidal Ionic Liquids (HILs) as Novel Formulations

Herbicidal Ionic Liquids (HILs) represent a significant advancement in formulation science, offering the potential to create novel versions of existing active ingredients with improved properties. This approach involves replacing the inorganic cation of a conventional herbicide salt with a larger, organic cation, thereby forming an ionic liquid.

Synthesis and Characterization of Iodosulfuron-methyl-based HILs

The synthesis of Iodosulfuron-methyl-based HILs is typically achieved through a straightforward one-step ion-exchange (metathesis) reaction. mdpi.com This involves reacting Iodosulfuron-methyl-sodium with a selected tetraalkylammonium halide in an aqueous solution. The resulting HIL, being less water-soluble, often precipitates from the reaction mixture and can be isolated using techniques like biphasic extraction with a non-polar solvent. mdpi.com Another method involves conducting the ion exchange in a short-chain alcohol, such as methanol or ethanol.

A variety of cations have been explored for the formation of Iodosulfuron-methyl-based HILs, including tetraalkylammonium and alkyl betainate cations. acs.orgmdpi.com The successful synthesis and purity of these HILs are confirmed through various analytical techniques, including UV, FTIR, and NMR spectroscopy.

Modulation of Physicochemical Attributes (e.g., Hydrophobicity, Stability) through HIL Formation

The transformation of Iodosulfuron-methyl-sodium into HILs allows for the significant modulation of its physicochemical properties. One of the most notable changes is the alteration of its hydrophobicity, as indicated by the octanol-water partition coefficient (Kow). By carefully selecting the organic cation, the hydrophobicity of the resulting HIL can be fine-tuned. For instance, HILs with longer alkyl chains on the cation tend to exhibit higher hydrophobicity. researchgate.net This adjustable hydrophobicity can be advantageous for optimizing the herbicide's interaction with plant surfaces and its mobility in the environment.

The thermal stability of Iodosulfuron-methyl-based HILs has also been investigated. While stable at ambient storage temperatures, they can undergo degradation at elevated temperatures. acs.orgresearchgate.net The stability in aqueous solutions can also be enhanced compared to the parent sodium salt. mdpi.com

The melting point is another key property that is significantly altered. Iodosulfuron-methyl-sodium has a melting point of approximately 154–157 °C. In contrast, the corresponding HILs have been found to have much lower melting points, often below 100 °C, which is a defining characteristic of ionic liquids. acs.org

Below is an interactive data table summarizing the solubility of Iodosulfuron-methyl-sodium and its HILs in various solvents.

| Solvent | Snyder Polarity Index | Iodosulfuron-methyl-sodium | Iodosulfuron-methyl HILs (general trend) |

|---|---|---|---|

| Water | 9.0 | Medium | Low to Medium |

| Methanol | 6.6 | Good | Good |

| DMSO | 6.5 | Good | Good |

| Acetonitrile | 6.2 | Medium | Good |

| Acetone | 5.1 | Low | Good |

| Ethyl Acetate | 4.3 | Low | Medium |

| Isopropanol | 4.3 | Low | Medium |

| Chloroform | 4.1 | Low | Good |

| Toluene | 2.3 | Low | Low |

| Hexane | 0.0 | Low | Low |

Environmental Advantages of HIL Formulations (e.g., Reduced Volatility, Altered Soil Mobility)

The development of HIL formulations of Iodosulfuron-methyl is driven by the potential for significant environmental benefits. One key advantage is the reduction of volatility. The ionic nature of HILs, with their strong electrostatic interactions, results in a lower vapor pressure compared to more volatile forms of herbicides. nih.gov This reduced volatility can minimize off-target movement through spray drift, thereby protecting non-target crops and ecosystems. acs.org

Furthermore, the mobility of the herbicide in the soil can be altered by formulating it as a HIL. The increased hydrophobicity of certain HILs can lead to stronger adsorption to soil organic matter, which can reduce their potential for leaching into groundwater. nih.govnih.gov This altered soil mobility can be a crucial factor in mitigating the environmental impact of the herbicide. The low water solubility of some HILs also contributes to their reduced mobility in soil and groundwater. nih.gov

Innovative Approaches for Metabolite Synthesis for Research Purposes

The synthesis of herbicide metabolites is essential for conducting comprehensive environmental fate studies, toxicological assessments, and for developing analytical standards. For Iodosulfuron-methyl-sodium, two main innovative approaches have been employed for this purpose: controlled hydrolytic degradation and de novo synthesis.

Controlled hydrolysis of the parent iodosulfuron-methyl molecule under specific conditions can be used to generate certain metabolites in a targeted manner. This method allows for the isolation of degradation products that are likely to form under environmental conditions.

Ecological Interactions and Non Target Organism Response

Impact on Soil Microbial Communities and Enzymatic Activities

The application of herbicides containing Iodosulfuron-methyl-sodium can alter the delicate balance of soil ecosystems. Studies on mixtures containing this active substance have shown discernible effects on the abundance and structure of soil microbial communities. nih.govnih.gov The response of soil microorganisms is often dependent on the dose of the herbicide mixture and the time elapsed since application. nih.gov For instance, a mixture of diflufenican (B1670562), mesosulfuron-methyl (B1676312), and iodosulfuron-methyl-sodium was found to modify the soil's microbiological balance, affecting populations of oligotrophic bacteria, actinomycetes, and fungi. nih.gov The concurrent application of pesticides, such as iodosulfuron-methyl-sodium with fungicides like tebuconazole (B1682727) and prothioconazole (B1679736), can also lead to significant alterations in the abundance and diversity of microbial communities, which may, in turn, retard the biodegradation of the parent compound. rsc.orgrsc.org

Soil enzymes are crucial for nutrient cycling and are often used as indicators of soil health. The activity of these enzymes can be inhibited or, in some cases, temporarily stimulated by the presence of herbicides.

Phosphatases: Acid and alkaline phosphatases, enzymes involved in phosphorus cycling, are also affected. The application of a mesosulfuron-methyl and iodosulfuron-methyl mixture resulted in short-lived adverse effects on both alkaline and acid phosphatase activity. tandfonline.com Similarly, high concentrations of a three-part mixture including iodosulfuron-methyl-sodium significantly inhibited both acid and alkaline phosphatase activity. nih.govscite.airesearchgate.net

Urease: Urease, which catalyzes the hydrolysis of urea (B33335) to ammonia, appears to be more resilient. Studies have reported that urease activity remained unaffected by a mixture of mesosulfuron-methyl and iodosulfuron-methyl. tandfonline.com In a study with a three-component herbicide mix, urease was found to be the most resistant enzyme to contamination. nih.govscite.airesearchgate.net

Table 1: Summary of Iodosulfuron-methyl-sodium Mixture Effects on Soil Enzymes

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Dehydrogenases | Significantly inhibited at high doses; least resistant to contamination. | nih.gov, researchgate.net, scite.ai, tandfonline.com |

| Alkaline Phosphatase | Inhibited at high doses; short-lived harmful effects. | nih.gov, researchgate.net, scite.ai, tandfonline.com |

| Acid Phosphatase | Inhibited at high doses; short-lived harmful effects. | nih.gov, researchgate.net, scite.ai, tandfonline.com |

| Urease | Remained unaffected; most resistant to contamination. | nih.gov, researchgate.net, scite.ai, tandfonline.com |

The introduction of iodosulfuron-methyl-sodium into the soil environment can cause shifts in the populations of key microbial groups.

Fungal Populations: Studies on a herbicide mixture containing iodosulfuron-methyl-sodium reported an adverse influence on fungal growth, with negative correlations observed between the herbicide dose and fungal counts. nih.gov The application of fungicides alongside iodosulfuron-methyl-sodium can decrease the herbicide's transformation rate, increasing its half-life up to 2.9-fold and highlighting the critical role of fungi in its degradation. researchgate.net

Bacterial Populations: The response of bacterial communities is varied. A mixture of diflufenican, mesosulfuron-methyl, and iodosulfuron-methyl-sodium was found to increase the counts of total oligotrophic bacteria, spore-forming oligotrophic bacteria, organotrophic bacteria, and actinomycetes. nih.govresearchgate.net However, the same mixture had a negative effect on Azotobacter spp., an important marker for soil health. rsc.org

Table 2: Influence of Iodosulfuron-methyl-sodium Mixtures on Soil Microbial Groups

| Microbial Group | Observed Effect | Reference |

|---|---|---|

| Fungi | Adverse influence on growth; negative correlation with dose. | nih.gov, nih.gov |

| Oligotrophic Bacteria | Increased counts. | nih.gov, nih.gov |

| Organotrophic Bacteria | Increased counts. | nih.gov, researchgate.net |

| Actinomycetes | Increased counts. | nih.gov, nih.gov |

Biodegradation by Fungal Isolates in Soil Systems

Fungi play a significant role in the breakdown of iodosulfuron-methyl-sodium in soil. researchgate.net Several fungal isolates with a high capacity for biodegrading this herbicide have been identified from soil samples. researchgate.netnih.gov The half-life for the biodegradation of iodosulfuron-methyl-sodium by these isolates can vary significantly, ranging from as little as 1.25 days to over 40 days, depending on the specific fungal strain. researchgate.netresearchgate.netnih.gov Fungal species such as Aspergillus niger and Penicillium chrysogenum have demonstrated the ability to degrade sulfonylurea herbicides. researchgate.net The critical role of fungi in the degradation process is underscored by findings that applying fungicides can significantly decrease the transformation rate of iodosulfuron-methyl-sodium in the soil. researchgate.net

Recent research has explored converting herbicides like iodosulfuron-methyl into ionic liquids (ILs) by replacing the sodium cation with larger, organic cations. This modification can alter the compound's properties and its interaction with soil microbes. The structure of the cation has been identified as a central limiting factor that affects fungal growth and the subsequent transformation of the herbicide. researchgate.netnih.gov The length of the alkyl chain on the cation is a primary driver of the herbicide's toxicity. researchgate.netnih.gov For example, when a dodecyl(2-hydroxyethyl)dimethyl cation was used, its biodegradation ranged from 0 to approximately 20%, and the breakdown of the iodosulfuron-methyl anion was notably limited for most of the studied fungal isolates. researchgate.netresearchgate.netnih.gov This indicates that the cation's structure significantly impacts the biodegradability of the entire herbicidal ionic liquid. researchgate.netnih.gov

Methodologies for Assessing Environmental Risk to Non-Target Organisms

Assessing the environmental risk of iodosulfuron-methyl-sodium involves a comprehensive evaluation of its potential impact on various non-target organisms. Regulatory bodies and researchers employ standardized methodologies and guidance documents for these assessments.

The process often follows guidelines such as the "Guidance Document on Aquatic Ecotoxicology" (Sanco/3268/2001) and the "Guidance Document on Terrestrial Ecotoxicology" (SANCO/10329/2002). bayer.com For birds and mammals, the risk assessment may be based on the EFSA "Guidance Document on Risk Assessment for Birds & Mammals." bayer.com

These assessments evaluate risks to a range of organisms:

Aquatic Organisms: Risk to aquatic life is a key consideration, as iodosulfuron-methyl-sodium can enter water bodies through runoff or spray drift. bayer.comapvma.gov.au

Terrestrial Vertebrates: The acute oral toxicity to birds like the Bobwhite quail and Mallard duck has been found to be low. bayer.com Based on low toxicity in laboratory rodents and birds, the risk to reptiles and amphibians is also expected to be minimal. bayer.com

Terrestrial Non-Target Higher Plants: Risk assessment is particularly important for off-field plants that may be exposed to the herbicide. bayer.com There is uncertainty regarding how safeners included in some formulations might influence the final toxicity to non-target plants. regulations.gov

Soil Organisms: The impact on soil nitrogen transformation is also evaluated. bayer.com